(异氰基亚氨基)三苯基膦

描述

Synthesis Analysis

The synthesis of (Isocyanoimino)triphenylphosphorane involves an improved procedure that results in a stable phosphorus ylide containing an isocyanide group. This compound facilitates a new one-pot four-component synthesis of multisubstituted oxazoles by a cascade Ugi/Wittig process without Mumm rearrangement, starting from isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and acids (Ren et al., 2017).

Molecular Structure Analysis

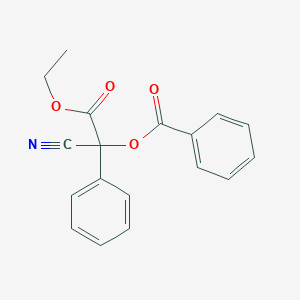

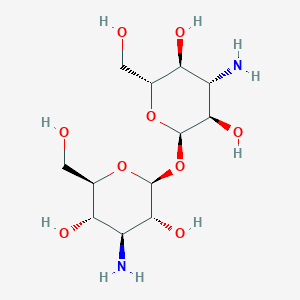

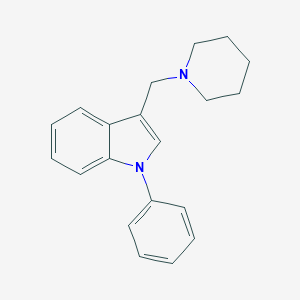

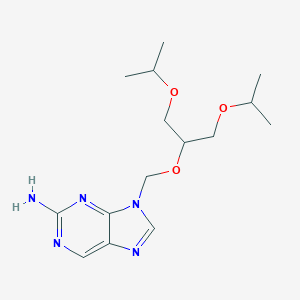

X-ray structure analysis of (Isocyanoimino)triphenylphosphorane reveals an unusually small N-N=P angle and an N-N bond order of only about 1.5. This indicates considerable C≡N-N - -P + participation and electronically more-isolated functional groups (CN, P=N) in the isocyanide than in the isomeric N≡C-N=PPh3 (Stolzenberg et al., 2005).

Chemical Reactions and Properties

(Isocyanoimino)triphenylphosphorane is known for its application in stereoselective synthesis. For example, it catalyzes the stereoselective O-vinylation of N-hydroxyimides, leading to iminotriphenylphosphorane-containing salts, which undergo a sequence including addition, proton transfer, and elimination to produce electron-poor O-vinyl derivatives under neutral conditions (Ramazani et al., 2009).

Physical Properties Analysis

The physical properties of (Isocyanoimino)triphenylphosphorane, such as solubility, melting point, and stability, are crucial for its handling and application in organic synthesis. Although specific details on these properties require further investigation, the compound's stability and reactivity suggest it has favorable characteristics for use in laboratory conditions.

Chemical Properties Analysis

(Isocyanoimino)triphenylphosphorane's chemical properties, particularly its reactivity in the presence of different reagents, enable the synthesis of a wide range of heterocyclic compounds. Its ability to participate in multicomponent reactions, including the formation of oxadiazoles and oxadiazepines, highlights its versatility and utility in organic synthesis (Souldozi et al., 2007).

科学研究应用

肽合成

Pinc 广泛应用于肽合成 . 它促进肽大环的环化和构象控制元件的引入,从而产生所需的药物性质,例如提高膜渗透性、亲脂性和水溶性 .

杂环合成

Pinc 是多种应用的通用工具,包括杂环合成 . 它的独特性质使其成为形成杂环化合物的宝贵试剂。

肽的大环化

Pinc 用于肽的大环化 . 它使从线性肽形成大的环状分子成为可能,这在药物发现和开发中具有重大意义。

恶二唑的形成

Pinc 形成恶二唑的能力为开发新的转化提供了机会 . 恶二唑是一类有机化合物,含有五元环,其中有两个碳原子,两个氮原子和一个氧原子。它们在各种领域都有应用,包括药物化学,因为它们具有广泛的生物活性。

两性离子控制的肽大环生成

正如 Andrei Yudin 实验室报道的那样,Pinc 使得从线性肽和醛中两性离子控制的肽大环生成成为可能 . 由此产生的含有恶二唑的肽大环表现出改善的药物性质,例如细胞渗透性和刚性构象 .

不同官能团的引入

可以通过改变与 Pinc 反应中的醛来引入不同的官能团 . 这允许合成具有不同性质的各种化合物,扩展了它在有机合成中的应用。

作用机制

Target of Action

(Isocyanoimino)triphenylphosphorane, also known as Pinc, is a bench-stable solid reagent widely used in organic synthesis . Its primary targets are linear peptides and aldehydes . It facilitates cyclization and incorporation of a conformational control element into peptide macrocycles .

Mode of Action

Pinc enables zwitterionic-controlled generation of peptide macrocycles from linear peptides and aldehydes . It interacts with its targets by enabling the formation of disubstituted 1,3,4-oxadiazoles by intercepting the key mixed anhydride characteristic of the Ugi reaction .

Biochemical Pathways

The iminium intermediate formed by the reaction of a secondary amine with acetaldehyde was reacted by Pinc in the presence of an electron-poor (E)-cinnamic acid derivative to give the corresponding iminophosphorane intermediate . This intermediate then undergoes an intramolecular aza-Wittig reaction leading to disubstituted 1,3,4-oxadiazole derivatives .

Pharmacokinetics

It’s worth noting that the resulting peptide macrocycles containing oxadiazole exhibit improved drug properties such as cell-permeability and a rigid conformation , which could potentially impact their bioavailability.

Result of Action

The molecular effect of Pinc’s action is the formation of disubstituted 1,3,4-oxadiazole derivatives . These derivatives are produced in excellent yields under neutral conditions at room temperature . On a cellular level, the resulting peptide macrocycles containing oxadiazole exhibit improved drug properties such as cell-permeability .

Action Environment

It’s important to note that pinc is a bench-stable solid reagent , suggesting that it may be relatively stable under a variety of environmental conditions.

安全和危害

“(Isocyanoimino)triphenylphosphorane” may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

属性

IUPAC Name |

isocyanoimino(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDTXBFHPXMXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460651 | |

| Record name | (Isocyanoimino)triphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73789-56-7 | |

| Record name | 73789-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Isocyanoimino)triphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ISOCYANOIMINO)TRIPHENYLPHOSPHORANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)